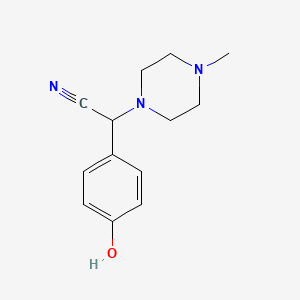

2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-6-8-16(9-7-15)13(10-14)11-2-4-12(17)5-3-11/h2-5,13,17H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWBLBVQEKZKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C#N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 4-methylpiperazine.

Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-methylpiperazine to form an intermediate Schiff base.

Cyanation: The intermediate Schiff base is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

科学的研究の応用

2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

類似化合物との比較

Key Observations:

- Hydroxyphenyl vs. This may enhance aqueous solubility but reduce membrane permeability .

- Methylpiperazine vs. Piperazine : The 4-methyl group on the piperazine ring likely improves metabolic stability by sterically hindering enzymatic degradation, a common strategy in drug design to prolong half-life .

生物活性

2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyphenyl group and a methylpiperazine moiety, which are significant for its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C13H17N3O

- CAS Number : 877825-73-5

The presence of the hydroxy group on the phenyl ring enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter signaling pathways, particularly those related to mood and cognition.

- Enzymatic Inhibition : It has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition is crucial for developing treatments for hyperpigmentation disorders.

Inhibitory Effects on Tyrosinase

Recent studies have shown that derivatives of compounds related to this compound exhibit significant inhibitory effects on tyrosinase. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 3.8 μM against tyrosinase from Agaricus bisporus . This suggests that modifications to the hydroxyphenyl-piperazine structure can enhance tyrosinase inhibition.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In one study, several derivatives showed effective scavenging activity against ABTS radicals, with EC50 values indicating potent antioxidant capabilities . The ability to quench free radicals suggests potential applications in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)-2-(4-methylpiperidin-1-yl)acetonitrile | Methylpiperidine instead of methylpiperazine | Potentially lower affinity for neurotransmitter receptors |

| 2-(4-Hydroxyphenyl)-2-(4-ethylpiperazin-1-yl)acetonitrile | Ethyl substituent | Enhanced binding affinity compared to methyl derivative |

This table illustrates how variations in the piperazine moiety can influence biological activity.

Case Studies and Research Findings

Several case studies highlight the pharmacological potential of this compound:

- Antimelanogenic Effects : A series of derivatives were synthesized and tested for their ability to inhibit melanin production in B16F10 cells. The most promising compounds exhibited no cytotoxicity while effectively reducing melanin synthesis .

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound may act as opioid receptor antagonists, suggesting a role in pain management therapies .

- Synthetic Pathways and Applications : The synthesis of this compound involves condensation reactions followed by cyanation, paving the way for large-scale production and further exploration in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(4-Hydroxyphenyl)-2-(4-methylpiperazin-1-yl)acetonitrile with high purity?

- Methodology : Optimize reaction conditions using Design of Experiments (DOE) to assess variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce trials while evaluating interactions between parameters like reaction time and catalyst loading . Purification should combine column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (polar aprotic solvents). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can structural integrity be confirmed for this compound?

- Methodology : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign all protons and carbons. Key signals include:

- Aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted phenyl groups).

- Piperazine methyl group (δ 2.3 ppm, singlet).

- Acetonitrile carbon (δ ~120 ppm, CN group).

Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra for validation . IR spectroscopy should confirm nitrile stretching (~2250 cm⁻¹) and hydroxyl absorption (~3400 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodology : Employ ultraviolet-visible (UV-Vis) spectroscopy (λmax ~270–290 nm for conjugated aromatic systems) for rapid quantification. For higher sensitivity, use LC-MS/MS in multiple reaction monitoring (MRM) mode, optimizing collision energy for fragment ions like [M+H]⁺ → [C8H10N2]⁺ .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodology : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., deuterating the hydroxyl group to probe hydrogen bonding). Combine with computational chemistry (DFT or ab initio methods) to map potential energy surfaces for intermediates. For example, simulate nucleophilic attack pathways at the nitrile group using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodology : Perform structure-activity relationship (SAR) studies with systematic substitution (e.g., varying piperazine substituents or phenyl hydroxyl positions). Use molecular docking (AutoDock Vina) to assess binding affinity variations against targets like serotonin receptors. Validate discrepancies via isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodology : Apply reaction path network (RPN) analysis using the GRRM17 software to explore possible intermediates and transition states. Pair with machine learning (e.g., random forest models trained on PubChem reaction data) to predict regioselectivity in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。